ML252 belongs to the class of 2-phenyl-N-(2-(pyrrolidin-1-yl)phenyl)acetamide derivatives and plays a crucial role in understanding the pharmacology of Kv7.2 channels. [] It acts as a molecular switch, demonstrating how subtle structural modifications can significantly alter the compound's interaction with the target channel. []
ML252 was sourced from Sigma-Aldrich and is classified as a selective inhibitor of the Kv7.2 and Kv7.3 channels. Its chemical structure is distinct from other inhibitors, which allows for specific interactions within the channel's pore region . The compound is part of ongoing research to better understand its pharmacological properties and potential therapeutic applications.
The synthesis of ML252 involves several steps, focusing on the creation of its core structure, which includes a cyclopentene moiety. The detailed synthetic pathway is outlined in patents that describe various intermediates and conditions necessary for the successful formation of the compound .
Key steps in the synthesis may include:
The synthesis requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yield and purity.
ML252 possesses a complex molecular structure characterized by a cyclopentene ring substituted with various functional groups that contribute to its biological activity. The molecular formula for ML252 is C₁₄H₁₄F₂N₂O, indicating the presence of fluorine atoms, which are known to enhance metabolic stability and bioactivity.
Structural data obtained from X-ray crystallography or NMR spectroscopy can provide insights into the three-dimensional arrangement of atoms within ML252, crucial for understanding its interaction with Kv7 channels .
ML252 undergoes specific chemical reactions that define its interaction profile with Kv7 channels. The compound primarily acts through non-covalent interactions, binding to specific residues within the channel's pore region. Notably, it exhibits competitive inhibition against other known activators by occupying overlapping binding sites .
In vitro experiments have demonstrated that ML252 can modulate channel activity by altering ion flow across cell membranes, leading to changes in neuronal excitability.
The mechanism of action for ML252 involves its binding to the Kv7.2 and Kv7.3 channels at a site that overlaps with the tryptophan residue critical for sensitivity to pore-targeted activators. This binding inhibits channel opening, thereby reducing potassium ion flow out of neurons .
Electrophysiological studies have shown that ML252 effectively decreases neuronal firing rates by stabilizing the closed state of these channels, which raises the threshold for action potential generation .
ML252 exhibits several notable physical properties:
Chemical properties include:
These properties are critical for determining the compound's bioavailability and efficacy in vivo.
ML252 serves as a valuable tool in neuroscience research due to its specificity for Kv7 channels. Its applications include:
Ongoing research continues to explore the full therapeutic potential of ML252 in clinical settings while elucidating its detailed pharmacological profile.
The discovery of ML252 originated from the NIH’s Molecular Libraries Probe Production Centers Network (MLPCN), which screened >300,000 compounds from the Molecular Libraries Small Molecule Repository (MLSMR) against KCNQ2 (Kv7.2) voltage-gated potassium channels. The primary assay employed a thallium influx fluorescence method (FluxOR™), where thallium acts as a potassium surrogate traversing open channels. This screen identified 3,400 initial hits, narrowed to 58 confirmed inhibitors after counter-screening against parental cells and KCNQ1-expressing cells (PubChem AID: 493029, 588531). Initial lead compounds 4 (IC₅₀ = 4.7 µM) and 5 (IC₅₀ = 0.16 µM) emerged, with the 2-pyrrolidine-substituted 5 showing 29-fold higher potency than the 2-phenyl analog 4. This underscored the critical role of the pyrrolidine-aniline pharmacophore for KCNQ2 inhibition [1] [2].
Table 1: Key HTS Progression Metrics for ML252 Discovery
Screening Stage | Compounds Tested | Assay Method | Key Outcome |
---|---|---|---|
Primary HTS | >300,000 | Thallium flux (FluxOR) | 3,400 initial hits |
Counter-Screening | ~1,000 | Parental/KCNQ1 cells | 553 selective compounds |
Patch Clamp Validation | 553 | Automated patch clamp | 58 confirmed KCNQ2 inhibitors |
Lead Selection | 58 | Dose-response | Compounds 4 and 5 as primary leads |
SAR studies focused on three regions: the right-hand phenyl ring, the α-side chain, and the left-hand pyrrolidine-aniline moiety. Modifications to the ethyl group (R₂) in the α-side chain proved pivotal:
Right-hand phenyl substitutions were generally tolerated, with 4-fluoro (IC₅₀ = 130 nM) and 3-methoxy (IC₅₀ = 120 nM) analogs matching parent compound potency. However, 3,4-dimethoxy substitution caused a 125-fold loss (IC₅₀ = 20.2 µM), indicating steric constraints. On the left-hand side, 2-pyrrolidine was optimal; shifting to 3-pyrrolidine eliminated inhibition (>30 µM), while 4-pyrrolidine retained potency (IC₅₀ = 210 nM). Larger rings (piperidine, azepane) or morpholine reduced activity significantly [1] [2] [6].
Table 2: SAR Analysis of Key ML252 Modifications
Region Modified | Compound | Modification | Activity (IC₅₀/EC₅₀) | Effect |
---|---|---|---|---|
α-Side Chain (R₂) | ML252 (5) | Ethyl | 69 nM (IC₅₀) | Potent inhibitor |
6 | Methyl | 260 nM (IC₅₀) | ~4-fold loss | |
7 | H | 743 nM (EC₅₀) | Agonist conversion | |
9 | Isopropyl | >30 µM (IC₅₀) | Inactive | |
Right-Hand Phenyl | 26 | 4-Fluoro | 130 nM (IC₅₀) | Equipotent |
34 | 3-Methoxy | 120 nM (IC₅₀) | Equipotent | |
19 | 3,4-Dimethoxy | 20.2 µM (IC₅₀) | 125-fold loss | |
Left-Hand Substituent | 5 | 2-Pyrrolidine | 69 nM (IC₅₀) | Optimal |
44 | 3-Pyrrolidine | >30 µM (IC₅₀) | Inactive | |
46 | 4-Pyrrolidine | 210 nM (IC₅₀) | ~3-fold loss | |
48 | 2-Piperidine | 32% inhibition at 10 µM | Weak activity |
ML252’s activity is stereospecific, with the (S)-enantiomer exhibiting superior potency. Electrophysiological characterization revealed:
This disparity arises from differential binding pocket interactions of the chiral center adjacent to the phenylbutanamide core. The racemate’s activity reflects contributions from both enantiomers, with the (S)-form dominating inhibition. This enantioselectivity guided the selection of the (S)-configuration for probe development, avoiding the reduced efficacy and off-target risks associated with the racemate [2] [4] [6].
A remarkable SAR observation was the functional mode switch triggered by minor structural changes. Deletion of the α-ethyl group (R₂) converted antagonists into agonists:
This "molecular switch" suggests interactions with a critical gating site in Kv7.2. Mutagenesis studies later implicated tryptophan residues (W236 in Kv7.2; W265 in Kv7.3) in the pore domain as essential for both inhibition by ML252 and activation by pore-targeted agonists like retigabine or ML213. Competitive electrophysiology showed ML252 inhibition is attenuated by ML213 (pore-targeted activator) but unaffected by voltage-sensor-targeted activators (e.g., ICA-069673), confirming overlapping binding sites for inhibitors and pore-targeted activators [1] [2] [3].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7